![molecular formula C22H19NO2 B14727546 1,1'-[Iminodi(methylene)]di(2-naphthol) CAS No. 5385-77-3](/img/structure/B14727546.png)
1,1'-[Iminodi(methylene)]di(2-naphthol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Iminodi(methylene)]di(2-naphthol) is an organic compound with the molecular formula C22H19NO2 It is a derivative of 2-naphthol, featuring an imine group linking two naphthol units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-[Iminodi(methylene)]di(2-naphthol) can be synthesized through a condensation reaction between 2-naphthol and formaldehyde in the presence of an amine catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of 1,1’-[Iminodi(methylene)]di(2-naphthol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch processing, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Iminodi(methylene)]di(2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated naphthol derivatives.
Applications De Recherche Scientifique
1,1’-[Iminodi(methylene)]di(2-naphthol) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Iminodi(methylene)]di(2-naphthol) involves its interaction with molecular targets through its imine and naphthol groups. These interactions can modulate enzymatic activity, inhibit specific pathways, and induce cellular responses. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(Phenylimino)bis(methylene)]di(2-naphthol): Similar structure but with a phenyl group instead of an imine.
2-Naphthol: The parent compound, lacking the imine linkage.
1,1’-[Iminodi(methylene)]di(4-naphthol): Similar structure but with different substitution patterns on the naphthol rings.
Uniqueness
1,1’-[Iminodi(methylene)]di(2-naphthol) is unique due to its specific imine linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
5385-77-3 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-[[(2-hydroxynaphthalen-1-yl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H19NO2/c24-21-11-9-15-5-1-3-7-17(15)19(21)13-23-14-20-18-8-4-2-6-16(18)10-12-22(20)25/h1-12,23-25H,13-14H2 |
Clé InChI |
PPIUVDVYBJTRBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CNCC3=C(C=CC4=CC=CC=C43)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


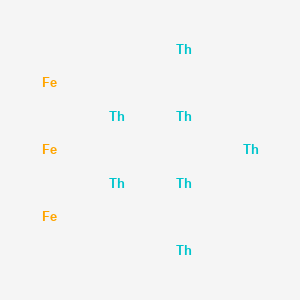
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
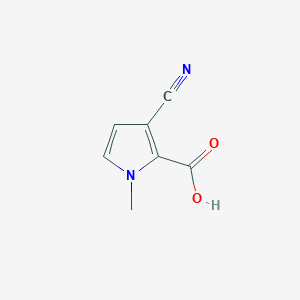
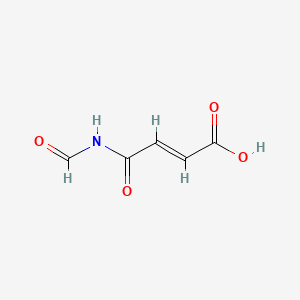
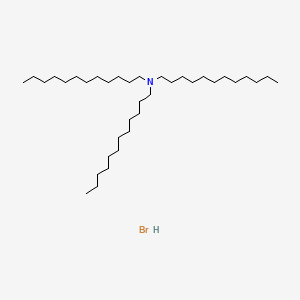
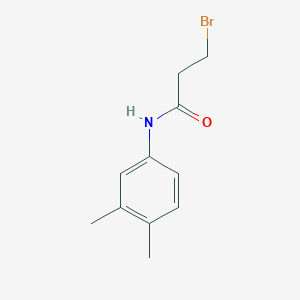
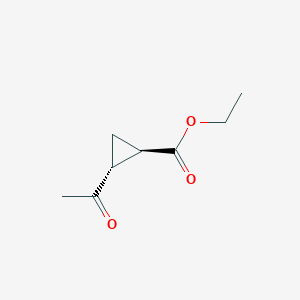
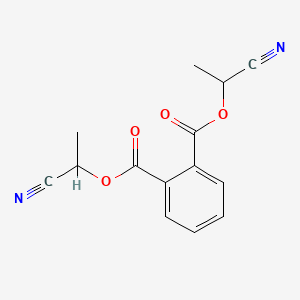
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
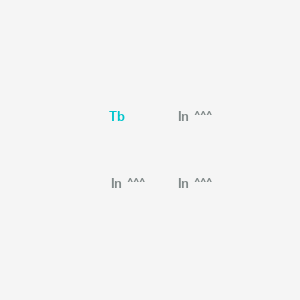

![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

